molecular formula C4H4BrNO B11813871 5-Bromofuran-2-amine

5-Bromofuran-2-amine

Cat. No.: B11813871
M. Wt: 161.98 g/mol
InChI Key: GBMUTNHYLQIPOM-UHFFFAOYSA-N
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Description

5-Bromofuran-2-amine is an organic compound with the molecular formula C4H4BrNO. It is a derivative of furan, where a bromine atom is substituted at the 5th position and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromofuran-2-amine typically involves the bromination of furan followed by amination. One common method is the bromination of furan to produce 5-bromofuran, which is then subjected to amination to yield this compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromofuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromofuran-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromofuran-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromofuran-2-carbaldehyde
  • 5-Bromo-2-furanmethanol
  • 2-Amino-5-bromopyridine

Comparison

5-Bromofuran-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromofuran-2-carbaldehyde and 5-Bromo-2-furanmethanol, this compound has an amino group that can participate in additional types of reactions, such as forming amides or imines. Compared to 2-Amino-5-bromopyridine, this compound has a furan ring, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

IUPAC Name

5-bromofuran-2-amine

InChI

InChI=1S/C4H4BrNO/c5-3-1-2-4(6)7-3/h1-2H,6H2

InChI Key

GBMUTNHYLQIPOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)N

Origin of Product

United States

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